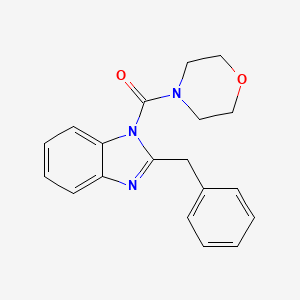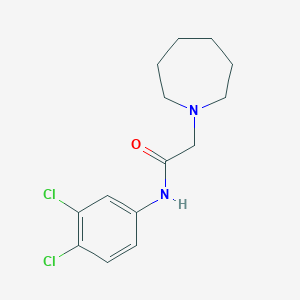![molecular formula C16H20N2O3S B12127224 4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)
4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfonyl group connected to an amine group. These compounds have been extensively studied due to their various biological activities and applications in different fields of chemistry and medicine .
Métodos De Preparación
The synthesis of 4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is typically added to absorb the HCl that is generated . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antibacterial agent.
Mecanismo De Acción
The mechanism of action of 4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth and replication .
Comparación Con Compuestos Similares
4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide
These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and applications .
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-amino-N-[(3-propoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-10-21-15-5-3-4-13(11-15)12-18-22(19,20)16-8-6-14(17)7-9-16/h3-9,11,18H,2,10,12,17H2,1H3 |
Clave InChI |
NAAJEWBNMPJMST-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127141.png)

![(2E)-2-(4,4,6,9-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12127145.png)

![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

